(2,5-Diisopropylphenyl)methanol
Description
(2,5-Diisopropylphenyl)methanol is a benzylic alcohol derivative featuring a benzene ring substituted with two isopropyl groups at the 2- and 5-positions and a hydroxymethyl (-CH2OH) group. This compound’s steric and electronic properties are heavily influenced by the bulky 2,5-diisopropylphenyl (dipp) moiety, which impacts its reactivity, solubility, and applications in coordination chemistry, catalysis, and materials science . The dipp group’s bulkiness creates a unique three-dimensional environment, distinguishing it from positional isomers like the 2,6-diisopropylphenyl analog.
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
[2,5-di(propan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H20O/c1-9(2)11-5-6-13(10(3)4)12(7-11)8-14/h5-7,9-10,14H,8H2,1-4H3 |
InChI Key |
NDYVNYCZTXEHTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(C)C)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: 2,5- vs. 2,6-Diisopropylphenyl Derivatives
The substitution pattern of isopropyl groups significantly alters steric and electronic profiles:
| Property | 2,5-Diisopropylphenyl (dipp) | 2,6-Diisopropylphenyl |
|---|---|---|
| Steric Bulk | High, asymmetric hindrance | Higher symmetric hindrance |
| Coordination Geometry | Planar LnN3 core | Distorted geometries |
| Catalytic Reactivity | Facilitates Si–O bond formation | Less electrophilic metal centers |
| Photophysical Use | Not reported | Used in luminescent Ln complexes |
- Coordination Chemistry : The 2,6-diisopropylphenyl group in lanthanide (Ln) phosphate complexes induces symmetric steric hindrance, enabling crystallization of europium, gadolinium, and terbium complexes with distinct photoluminescence . In contrast, the 2,5-dipp group in lanthanide-silazido complexes promotes asymmetric Ln–N interactions, leading to activated Si–H bonds and catalytic hydrosilylation .
- Electronic Effects : The 2,6 isomer’s symmetry enhances ligand field stabilization in Ln complexes, while the 2,5 isomer’s asymmetry creates reactive sites for substrate binding .
Aryl Methanol Derivatives
Compared to simpler benzyl alcohols (e.g., (2-methylphenyl)methanol), the dipp group in (2,5-diisopropylphenyl)methanol drastically increases steric bulk, reducing nucleophilic reactivity but enhancing stability in catalytic intermediates. For example:
- Antimicrobial Activity : β-(2,5-Diisopropylbenzoyl) acrylic acid derivatives exhibit moderate antimicrobial activity, likely due to the dipp group’s ability to penetrate lipid membranes . In contrast, 2,4-dimethylphenyl analogs show lower activity, highlighting the role of substituent bulk .
- Polymer Synthesis : 2,5-Di(2-thienyl)pyrrole-based polymers with dipp substituents display tunable optoelectronic properties. The dipp group’s bulkiness reduces π-π stacking, improving charge transport in photovoltaic applications compared to alkyl-substituted analogs .
Bulky Aryl Groups in Materials Science
- Deuterated Polymers : The dipp group in deuterated coniferyl alcohol aids in NMR signal silencing for lignin studies, leveraging its steric bulk to alter polymer solubility and structure .
- Catalysis : Dipp-substituted silazido ligands enable unique Si–H activation pathways, outperforming dimethylsilyl analogs in facilitating Si–O bond formation .
Key Research Findings
- Steric vs. Electronic Tuning : The 2,5-dipp group prioritizes steric effects over electronic modulation, making it ideal for asymmetric catalysis and polymer design .
- Biological Applications : Dipp-containing benzothiazepines exhibit enhanced antimicrobial efficacy compared to smaller aryl derivatives, suggesting a correlation between substituent bulk and bioactivity .
- Contrasts in Coordination : While 2,6-dipp ligands stabilize luminescent Ln complexes, 2,5-dipp ligands favor reactive, electrophilic metal centers for catalytic transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
